4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Description

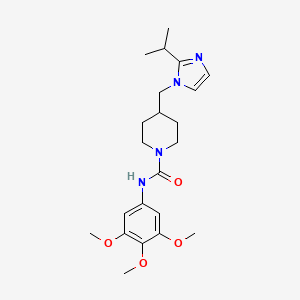

4-((2-Isopropyl-1H-imidazol-1-yl)methyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-1-carboxamide backbone. The compound features a 2-isopropylimidazole moiety linked via a methyl group to the piperidine ring and a 3,4,5-trimethoxyphenyl substituent on the carboxamide nitrogen (Figure 1).

Properties

IUPAC Name |

4-[(2-propan-2-ylimidazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O4/c1-15(2)21-23-8-11-26(21)14-16-6-9-25(10-7-16)22(27)24-17-12-18(28-3)20(30-5)19(13-17)29-4/h8,11-13,15-16H,6-7,9-10,14H2,1-5H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZPOCXTMAZUHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-isopropyl-1H-imidazol-1-yl)methyl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide , with CAS number 1351607-40-3, belongs to a class of compounds that exhibit significant biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies and providing an overview of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 378.5 g/mol. It features a piperidine ring substituted with an imidazole moiety and a trimethoxyphenyl group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1351607-40-3 |

| Molecular Formula | C21H26N6O |

| Molecular Weight | 378.5 g/mol |

Research indicates that compounds containing imidazole rings often exhibit anticancer properties by inhibiting tubulin polymerization, which is crucial for cell division. This compound has been shown to interact with tubulin in a manner similar to known inhibitors like nocodazole, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Studies have demonstrated that this compound exhibits potent anticancer activity against various cell lines. In particular, it has shown significant inhibition of proliferation in human cancer cell lines such as HeLa and MDA-MB-468, with IC50 values ranging from 80 to 200 nM . The structure-activity relationship (SAR) suggests that modifications to the imidazole or piperidine rings can enhance or diminish this activity.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects. Compounds with similar structural motifs have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The imidazole ring may play a role in modulating pathways involved in neuroprotection .

Case Studies

- In Vitro Studies : A study assessed the antiproliferative activity of the compound against several cancer cell lines using MTT assays. Results indicated that at concentrations as low as 0.5 µM, significant inhibition of cell growth was observed, particularly in lung (A549) and breast (MCF-7) cancer cells .

- Animal Models : In vivo studies using murine models have shown that administration of this compound led to reduced tumor growth rates compared to controls. These findings support its potential as an effective therapeutic agent in oncology .

Comparison with Similar Compounds

Key Similarities :

- Core Structure : Both compounds share a piperidine-carboxamide scaffold, which is critical for binding to hydrophobic pockets in biological targets .

- Imidazole Presence : The target compound and WNK463 incorporate imidazole rings, which may enhance hydrogen bonding or π-π stacking interactions with target proteins .

Key Differences :

Functional Implications :

- The 3,4,5-trimethoxyphenyl group in the target compound may improve solubility and membrane permeability compared to WNK463’s tert-butyl group, which is bulkier and more lipophilic .

Substructure-Based Analysis

Using data mining approaches for frequent substructure discovery (as outlined in ), the target compound’s piperidine-imidazole-methyl motif is distinct from other analogs. For example:

- Trimethoxyphenyl vs. Halogenated Aromatics : Many piperidine-carboxamide analogs (e.g., anticancer agents) use halogenated aryl groups for enhanced target affinity, whereas the trimethoxyphenyl group in this compound may prioritize solubility over binding rigidity .

- Imidazole vs. Pyridine/Pyrrolidine : Substituting imidazole with pyridine or pyrrolidine (common in kinase inhibitors) alters hydrogen-bonding capacity and steric hindrance, impacting selectivity .

Q & A

Basic: What synthetic strategies are effective for constructing the piperidine-imidazole-carboxamide scaffold?

Methodological Answer:

The core structure can be synthesized via multi-step reactions involving:

- Imidazole-piperidine coupling : Use of 2-isopropylimidazole and 4-(aminomethyl)piperidine derivatives under nucleophilic substitution conditions (e.g., in methanol with isocyanates or aldehydes as coupling agents) .

- Carboxamide formation : Reaction of the piperidine intermediate with 3,4,5-trimethoxyphenyl isocyanate in the presence of a base like triethylamine to form the carboxamide bond .

- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups for amine protection, followed by acidolytic cleavage (e.g., trifluoroacetic acid in dichloromethane) .

Key Tools : Monitor reactions via TLC/HPLC and confirm purity with HPLC-MS (>95% purity threshold) .

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

- NMR spectroscopy :

- 1H-NMR : Identify imidazole protons (δ 7.2–8.1 ppm), piperidine methylene (δ 2.5–3.5 ppm), and trimethoxyphenyl signals (δ 3.7–3.9 ppm for OCH3) .

- 13C-NMR : Confirm carboxamide carbonyl (δ ~165 ppm) and quaternary carbons in the trimethoxyphenyl group .

- HPLC-MS : Validate molecular weight (e.g., [M+H]+ ion) and retention time consistency with synthetic standards .

Troubleshooting Tip : Discrepancies in splitting patterns may arise from rotamers; use variable-temperature NMR or DFT calculations to resolve .

Advanced: How can researchers address low yields in the final coupling step?

Methodological Answer:

Low yields often stem from steric hindrance at the imidazole N-1 position or competing side reactions. Optimize by:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperidine amine .

- Catalysis : Use Cu(I) or Pd(0) catalysts for Buchwald-Hartwig-type couplings if SN2 mechanisms fail .

- Temperature control : Conduct reactions under reflux (e.g., 80°C in methanol) to accelerate kinetics without degrading heat-sensitive groups .

Validation : Track intermediates via LC-MS and compare with synthetic standards .

Advanced: How to resolve conflicting NMR data for diastereomers or rotamers?

Methodological Answer:

- Variable-temperature (VT) NMR : Heat samples to 50–60°C to coalesce rotameric signals (e.g., piperidine chair interconversion) .

- COSY/NOESY : Identify through-space correlations to distinguish diastereomers (e.g., imidazole vs. piperidine spatial arrangements) .

- Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Case Study : used VT-NMR to resolve ambiguities in piperidine conformers for compound 9 .

Advanced: What strategies improve bioactivity through structural modifications?

Methodological Answer:

- Trimethoxyphenyl optimization : Replace methoxy groups with halogens (e.g., -F or -Cl) to enhance lipophilicity and target tubulin polymerization (see analogues in ) .

- Imidazole substitution : Introduce bulkier groups (e.g., tert-butyl) at the 2-position to modulate steric effects on receptor binding .

- Piperidine functionalization : Incorporate sulfonyl or carbonyl groups to improve solubility (e.g., as in ) .

Validation : Perform docking studies (e.g., AutoDock Vina) to predict binding to targets like histone deacetylases .

Basic: What purification methods ensure high-purity final products?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for intermediates .

- Recrystallization : Employ ethanol/water mixtures for carboxamide derivatives to remove polar impurities .

- Prep-HPLC : Apply C18 columns with acetonitrile/water (+0.1% TFA) for final purification .

Quality Control : Confirm purity via HPLC-MS and elemental analysis (CHN < ±0.4% deviation) .

Advanced: How can computational tools guide SAR studies?

Methodological Answer:

- Molecular docking : Screen analogues against crystallographic targets (e.g., EGFR or tubulin) to prioritize synthesis (as in ) .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict permeability and bioavailability .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

Case Study : integrated DFT calculations with fluorescence properties to design bioactive maleimide derivatives .

Advanced: How to mitigate stability issues during storage?

Methodological Answer:

- Lyophilization : Store hygroscopic compounds as lyophilized powders under argon .

- Light protection : Use amber vials to prevent photodegradation of the trimethoxyphenyl group .

- Temperature control : Maintain at −20°C for long-term stability, validated via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Safety Note : Follow SDS guidelines (e.g., ) for handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.